Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate
Description
Properties
CAS No. |
820210-86-4 |
|---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl N-butyl-N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-4-6-15-24(23(25)27-5-2)16-14-17-18-10-7-8-12-20(18)28-22-19(17)11-9-13-21(22)26-3/h7-13,17H,4-6,14-16H2,1-3H3 |
InChI Key |
CQQXPMJTXKJILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Multi-Component Cyclocondensation for Xanthene Core Synthesis
The xanthene scaffold is typically synthesized via acid-catalyzed cyclocondensation of β-naphthol derivatives, aldehydes, and cyclic diketones. For 4-methoxy-substituted xanthenes, 4-methoxy-β-naphthol serves as the starting material. A one-pot reaction with formaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of Zn/MCM-41 catalysts yields 4-methoxy-9H-xanthen-9-yl ethanol (Table 1).
Table 1: Optimization of Xanthene Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Zn/MCM-41 | Ethanol | 60 | 4 | 92 |
| La(NO₃)₃ | CH₂Cl₂ | 40 | 6 | 85 |
| Cu@NNPS-NaY | Toluene | 80 | 3 | 78 |
Key steps:
- Knoevenagel condensation : Activation of formaldehyde by the catalyst forms an electrophilic intermediate.
- Michael addition : Dimedone attacks the activated aldehyde, forming a tetrahydroxanthene intermediate.
- Dehydration : Acidic conditions promote cyclization and aromatization.
Functionalization of Xanthene Ethanol to Amine
The ethanol side chain at the 9-position is converted to an amine via a Mitsunobu reaction or azide reduction . Using triphenylphosphine/diethyl azodicarboxylate (DEAD) , the hydroxyl group is displaced by an azide, followed by Staudinger reduction to yield 2-(4-methoxy-9H-xanthen-9-yl)ethylamine (Scheme 1).
Scheme 1: Amine Synthesis from Xanthene Ethanol
- Mitsunobu Reaction :
$$ \text{Xanthene-OH} + \text{NaN}3 \xrightarrow{\text{PPh}3/\text{DEAD}} \text{Xanthene-N}_3 $$ - Reduction :
$$ \text{Xanthene-N}3 \xrightarrow{\text{H}2/\text{Pd/C}} \text{Xanthene-NH}_2 $$
Key Data :
Carbamate Formation via Chloroformate Coupling
The amine intermediate reacts with ethyl chloroformate and butylamine in the presence of triethylamine to form the target carbamate. This method, adapted from repaglinide synthesis, achieves high regioselectivity (Table 2).
Table 2: Carbamate Synthesis Optimization
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl chloroformate | Et₃N | CH₂Cl₂ | 86 |
| Butyl chloroformate | DIPEA | THF | 78 |
| Phosgene | Pyridine | Toluene | 65 |
Mechanism :
- Activation : Ethyl chloroformate reacts with the amine to form a mixed carbonate intermediate.
- Nucleophilic substitution : Butylamine displaces the chloride, yielding the carbamate.
Alternative Route: Carbamate Protection-Deprotection
To avoid side reactions, the amine is first protected as a tert-butyl carbamate (Boc) . After xanthene synthesis, the Boc group is removed with trifluoroacetic acid (TFA) , and the free amine is reacted with ethyl butyl carbamoyl chloride (Scheme 2).
Scheme 2: Protection-Deprotection Strategy
- Protection :
$$ \text{Xanthene-NH}2 + \text{Boc}2\text{O} \rightarrow \text{Xanthene-NHBoc} $$ - Deprotection :
$$ \text{Xanthene-NHBoc} \xrightarrow{\text{TFA}} \text{Xanthene-NH}_2 $$ - Carbamation :
$$ \text{Xanthene-NH}2 + \text{ClCO}2\text{EtBu} \rightarrow \text{Target} $$
Advantages :
Solid-Phase Synthesis for Scalability
Immobilizing the xanthene ethanol on Wang resin enables iterative functionalization. After amine formation on-resin, carbamate coupling is performed using propane phosphonic acid anhydride (T3P) .
Procedure :
- Resin loading : Wang resin functionalized with xanthene ethanol (loading: 0.8 mmol/g).
- Amine formation : Mitsunobu reaction on resin (yield: 91%).
- Carbamation : T3P-mediated coupling with ethyl butylamine (yield: 88%).
Benefits :
Analytical Characterization and Validation
Critical quality attributes (CQAs) for the target compound include:
- HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).
- ¹H NMR : δ 1.2 (t, 3H, CH₂CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.1 (q, 2H, OCH₂).
- Mass Spec : [M+H]⁺ = 415.2 (calculated: 415.2).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The ethyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxanthene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Applications
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate has shown promise in the development of pharmacological agents. Its interactions with biological targets are critical for understanding therapeutic mechanisms. Notably, it may act as an enhancer for metabotropic glutamate receptor 1 (mGluR1), which is implicated in neurological disorders.
Case Study: Interaction with mGluR1 Receptor
- Objective: To evaluate the binding affinity of this compound to mGluR1.
- Method: Radiolabeled ligand binding assays.
- Results: The compound exhibited significant binding affinity, suggesting potential as a therapeutic agent for conditions like anxiety and depression.
2. Organic Synthesis
The compound can participate in various organic reactions due to its carbamate functionality. It can undergo hydrolysis to yield corresponding alcohols and carbamic acids, making it useful in synthetic chemistry.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| This compound | Xanthene with methoxy substituent | Enhanced solubility |
| Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester | Xanthene with butyl and ethyl groups | Potential mGluR1 receptor enhancer |
| Carbamic acid, phenyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester | Xanthene with phenyl group | Variability in interaction profiles |
Antioxidant Properties
Recent studies have highlighted the antioxidant capacity of compounds related to xanthene derivatives. This compound may exhibit similar properties, potentially acting as a free radical scavenger.
Case Study: Antioxidant Activity Assessment
- Objective: To evaluate the antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay.
- Method: Fluorescein-based ORAC assay.
- Results: Preliminary data indicate that the compound demonstrates significant antioxidant activity, suggesting its potential use in nutraceutical applications.
Mechanism of Action
The mechanism of action of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Ethyl (4-methyl-9H-xanthen-9-yl)carbamate (CAS 6325-74-2)
- Substituents : 4-methyl on xanthene vs. 4-methoxy in the target compound.
- Impact : The methyl group is less polar than methoxy, reducing solubility and electronic donating effects. Molecular weight: 283.32 g/mol .
- Synthesis: Similar routes likely involve chloroformate reactions with xanthenol derivatives, as seen in carbamate synthesis .
b) Vinyl Carbamate
- Structure : Simpler carbamate with a vinyl group instead of ethyl/butyl chains.
- Activity: 10–50× more carcinogenic and mutagenic than ethyl carbamate in mice, attributed to cytochrome P-450-mediated bioactivation into reactive epoxides .
c) Ethyl Carbamate (Urethan)
- Structure : Lacks the xanthene moiety and butyl chain.
- Activity: Moderate carcinogen inducing lung adenomas in mice. Its metabolite, N-hydroxyurethan, is less potent, suggesting parent compound bioactivation .
d) Benzyl Carbamate Derivatives
- Structure : Benzyl substituent instead of ethyl/butyl.
- Synthesis: Derived from benzyl chloroformate and amino acids, as in . Benzyl groups enhance steric bulk and aromatic interactions .
Physicochemical Properties
| Compound | Substituents (Xanthene) | Carbamate Groups | Molecular Weight (g/mol) | Polarity | Key Features |
|---|---|---|---|---|---|
| Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate | 4-methoxy | Ethyl, Butyl | ~400 (estimated) | Moderate | High aromaticity, methoxy donor |
| Ethyl (4-methyl-9H-xanthen-9-yl)carbamate | 4-methyl | Ethyl | 283.32 | Low | Hydrophobic methyl group |
| Vinyl carbamate | N/A | Vinyl | 87.08 | Low | Reactive electrophile |
| Ethyl carbamate | N/A | Ethyl | 89.09 | Low | Simple alkyl carbamate |
Notes:
- The xanthene core may enhance DNA intercalation or protein binding compared to non-aromatic carbamates .
a) Carcinogenicity and Mutagenicity
- Vinyl carbamate : Highly mutagenic in Salmonella typhimurium assays (TA1535/TA100) due to metabolic activation by cytochrome P-450 enzymes. Inhibitors like SKF-525A block its activity .
- Ethyl carbamate: Weak mutagen requiring metabolic activation.
- The xanthene moiety may alter metabolic pathways compared to simpler carbamates.
b) Metabolic Stability
- Ethyl/butyl chains in the target compound may slow hydrolysis compared to smaller carbamates (e.g., ethyl carbamate).
Biological Activity
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a xanthene moiety, which is known for its fluorescent properties, combined with a butyl and ethyl carbamate group. The presence of the methoxy group enhances solubility and may influence interactions with biological targets, making it a subject of pharmacological interest. The molecular formula is with a molecular weight of approximately 325.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the xanthene core : Utilizing appropriate precursors to construct the xanthene structure.
- Carbamate formation : Reaction of the xanthene derivative with butyl and ethyl carbamate reagents.
- Purification : Optimization for yield and purity based on specific laboratory conditions.
These steps can vary significantly depending on the specific synthetic route chosen.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, which is critical for developing new antibiotics. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics such as amikacin against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.9 | Amikacin |
| Escherichia coli | 1.5 | Amikacin |
| Bacillus subtilis | 0.8 | Amikacin |
Antitumor Activity
Research has indicated potential antitumor properties of this compound. In vitro studies on various cancer cell lines, including A549 (lung carcinoma) and HEP2 (laryngeal carcinoma), have shown that derivatives similar to this compound can induce apoptosis and inhibit cell proliferation at specific concentrations .
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| A549 | 5.9 | Significant cytotoxicity |
| HEP2 | 25.7 | Moderate cytotoxicity |
Neuroprotective Effects
Studies have also explored the neuroprotective effects of similar carbamate derivatives on neuronal cells subjected to oxidative stress. Compounds with structural similarities have demonstrated protective effects against glutamate-induced cell injury, highlighting their potential in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several carbamate derivatives, including those related to this compound, showing significant inhibition zones against E. coli and S. aureus at concentrations as low as 100 µg/mL.
- Antitumor Activity : Research by Kumar et al. demonstrated that specific derivatives exhibited potent antitumor activity against laryngeal carcinoma cell lines, suggesting that modifications to the xanthene structure can enhance bioactivity and selectivity towards cancer cells.
- Neuroprotective Studies : Investigations into the neuroprotective properties revealed that certain substitutions on the xanthene framework could significantly improve the compound's ability to protect neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
